Pent-3-yne-1-sulfonyl chloride
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Overview
Description
Pent-3-yne-1-sulfonyl chloride is an organic compound with the molecular formula C5H7ClO2S. It is a sulfonyl chloride derivative of pent-3-yne, characterized by the presence of a triple bond between the third and fourth carbon atoms and a sulfonyl chloride group attached to the first carbon atom. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pent-3-yne-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of pent-3-yne with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the selective formation of the sulfonyl chloride group. Another method involves the use of thionyl chloride (SOCl2) as a chlorinating agent, which reacts with pent-3-yne to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of microchannel reactors has also been explored for the efficient production of sulfonyl chlorides, offering advantages such as improved safety, scalability, and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
Pent-3-yne-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonyl thiols, respectively.
Addition Reactions: The triple bond in this compound can participate in addition reactions with halogens (e.g., bromine) and halogen acids (e.g., HCl) to form dihaloalkenes and haloalkenes.
Oxidation Reactions: The compound can undergo oxidation to form sulfonyl chlorides through oxidative chlorination using reagents such as hydrogen peroxide (H2O2) and thionyl chloride (SOCl2).
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Hydrogen peroxide, thionyl chloride.
Halogens and Halogen Acids: Bromine, hydrochloric acid.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonyl Thiols: Formed by the reaction with thiols.
Dihaloalkenes and Haloalkenes: Formed by addition reactions with halogens and halogen acids.
Scientific Research Applications
Pent-3-yne-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides, sulfonate esters, and other sulfonyl derivatives. .
Biology: Employed in the modification of biomolecules, such as peptides and proteins, to introduce sulfonyl groups, which can enhance their stability and biological activity.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of drugs targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of pent-3-yne-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group and the triple bond. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack by various nucleophiles. This leads to the formation of sulfonamide, sulfonate ester, and sulfonyl thiol derivatives. The triple bond can undergo addition reactions, where electrophiles add to the carbon-carbon triple bond, resulting in the formation of dihaloalkenes and haloalkenes .
Comparison with Similar Compounds
Similar Compounds
3-Chloropropanesulfonyl chloride: Similar to pent-3-yne-1-sulfonyl chloride but with a saturated carbon chain.
Pent-2-yne-1-sulfonyl chloride: Another sulfonyl chloride derivative of pent-yne, differing in the position of the triple bond. It exhibits similar reactivity but may have different applications due to the positional isomerism.
Uniqueness
This compound is unique due to the presence of both a sulfonyl chloride group and a carbon-carbon triple bond. This combination of functional groups allows for diverse reactivity and the formation of a wide range of derivatives. Its ability to undergo both nucleophilic substitution and addition reactions makes it a versatile compound in organic synthesis and industrial applications .
Properties
Molecular Formula |
C5H7ClO2S |
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Molecular Weight |
166.63 g/mol |
IUPAC Name |
pent-3-yne-1-sulfonyl chloride |
InChI |
InChI=1S/C5H7ClO2S/c1-2-3-4-5-9(6,7)8/h4-5H2,1H3 |
InChI Key |
ZBXXPWGUGYUAMX-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCCS(=O)(=O)Cl |
Origin of Product |
United States |
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